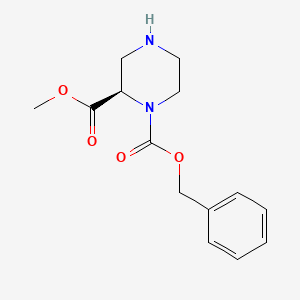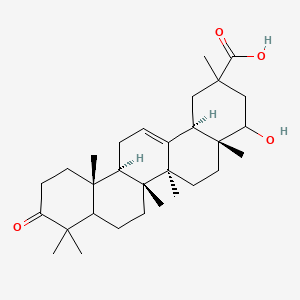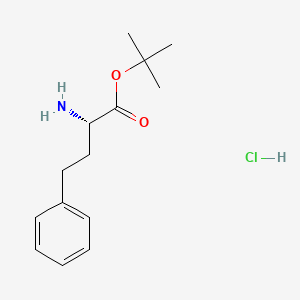
(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, also known as (R)-2-methyl-1-(benzyloxycarbonyl)piperazine-1,2-dicarboxylate or (R)-2-methyl-1-benzyl-piperazine-1,2-dicarboxylate, is a synthetic organic compound with a wide range of applications in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 99-101°C and a boiling point of 200-201°C. This compound is a chiral molecule, meaning that it has two forms that are mirror images of each other, and can exist as either an (R)- or (S)-enantiomer. The (R) form is the one typically used in research and scientific applications.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Applications
Piperazine derivatives have demonstrated significant potential in anticancer and antibacterial therapies. For instance, a study highlighted the anticancer and antibacterial properties of a newly synthesized piperazine derivative, emphasizing its low toxicity and potential pharmacokinetic benefits. The compound exhibited good binding characteristics to bovine serum albumin (BSA), suggesting its favorable distribution and efficacy profile (Karthikeyan et al., 2015).
Molecular Interaction and Structural Analysis
The structural and interaction studies of piperazine derivatives provide insights into their binding mechanisms and effects on protein structures. Research on a specific piperazine compound revealed its impact on the structure of BSA, indicating the importance of these interactions in understanding the compound's biological activity (Karthikeyan et al., 2015).
Drug Development and Synthesis
Piperazine derivatives are central to the development of new therapeutic agents, with applications ranging from antibacterial agents to inhibitors of specific enzymes involved in disease processes. For example, the synthesis and evaluation of novel 1,4-disubstituted piperazines have shown potent antibacterial activities, highlighting the versatility of piperazine scaffolds in drug development (Shroff et al., 2022).
Therapeutic Tools
In pharmacology, piperazine derivatives are key components of several central nervous system (CNS) therapeutics. Their central pharmacological activity, primarily through monoamine pathway activation, supports their use in antipsychotic, antidepressant, and anxiolytic medications. This underscores the therapeutic significance of piperazine compounds in addressing a range of CNS disorders (Brito et al., 2018).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine derivatives have also been explored for their luminescent properties and potential in photo-induced electron transfer mechanisms. Such studies contribute to a deeper understanding of the photophysical behaviors of piperazine compounds, which could be leveraged in designing novel materials and sensors (Gan et al., 2003).
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPEQRNMJTIIX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652395 |
Source


|
| Record name | 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
CAS RN |
1217598-28-1 |
Source


|
| Record name | 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)







![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

